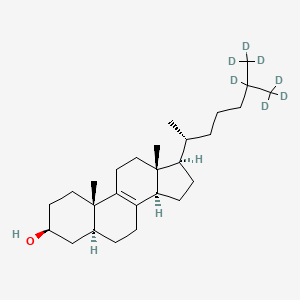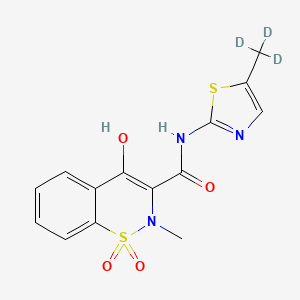
Meloxicam-d3-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meloxicam-d3-1 is a deuterium-labeled version of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of deuterium, a stable heavy isotope of hydrogen, into the Meloxicam molecule results in this compound. This modification is primarily used for pharmacokinetic and metabolic studies, as deuterium can alter the pharmacokinetic and metabolic profiles of the drug .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Meloxicam-d3-1 involves the incorporation of deuterium into the Meloxicam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium into the Meloxicam molecule. The final product undergoes rigorous quality control to ensure its purity and isotopic labeling .
化学反応の分析
Types of Reactions
Meloxicam-d3-1, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfoxide group.
Substitution: This compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced forms of the sulfoxide group.
Substitution: Halogenated and nitrated derivatives of this compound.
科学的研究の応用
Meloxicam-d3-1 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Biology: Used in studies to investigate the biological effects of deuterium incorporation on cellular processes.
Medicine: Helps in the development of new NSAIDs with improved pharmacokinetic profiles.
作用機序
Meloxicam-d3-1 exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium labeling does not significantly alter the mechanism of action but can affect the drug’s pharmacokinetics, potentially leading to prolonged action and reduced side effects .
類似化合物との比較
Similar Compounds
Meloxicam: The non-deuterated version of Meloxicam-d3-1.
Piroxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related NSAID with similar therapeutic uses.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool in drug development and research .
特性
分子式 |
C14H13N3O4S2 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
4-hydroxy-2-methyl-1,1-dioxo-N-[5-(trideuteriomethyl)-1,3-thiazol-2-yl]-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i1D3 |
InChIキー |
ZRVUJXDFFKFLMG-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
正規SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





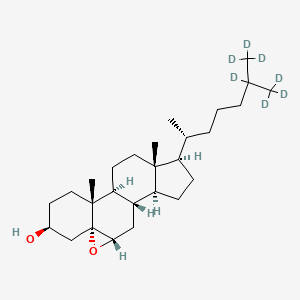

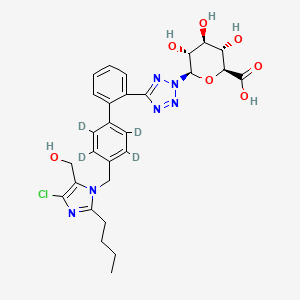
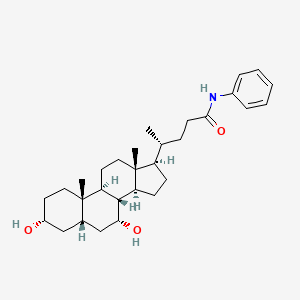
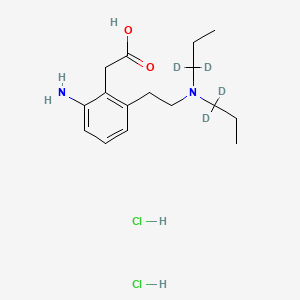
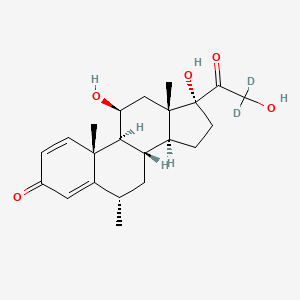
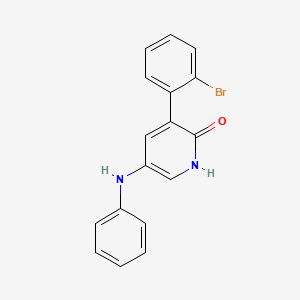
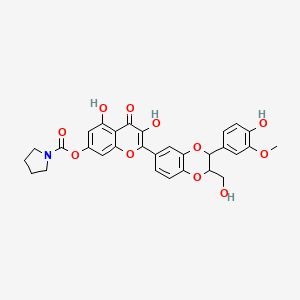
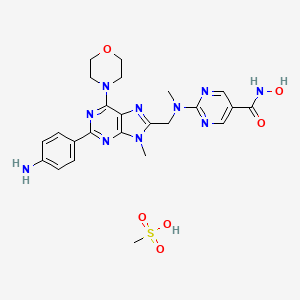
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
